molecular formula C26H30N2O3 B11611372 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B11611372
M. Wt: 418.5 g/mol
InChI Key: IMRBUBWMVRAHQR-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine-based chemical compound of significant interest in medicinal chemistry and pharmacological research. Piperazine derivatives are recognized as privileged scaffolds in drug discovery due to their versatile binding capabilities and presence in a wide range of biologically active molecules . This particular compound features a complex structure with multiple aromatic systems, which may contribute to interactions with various biological targets. Piperazine-containing compounds have demonstrated a broad spectrum of research applications. Some derivatives act as potent modulators of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system . Other research has identified specific 1-substituted 4-(3-hydroxyphenyl)piperazines as pure antagonists at opioid receptors (μ, δ, and κ), providing valuable tools for studying pain and addiction pathways . Furthermore, certain novel piperazine derivatives have shown promising cytotoxic effects in studies against human liver cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways . The structural motif of a benzylpiperazine, similar to the core of this compound, is a common feature in many pharmacologically active molecules. Researchers value these compounds for their potential to probe complex biochemical processes, including receptor-ligand interactions and enzyme inhibition. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O3/c1-29-25-12-11-22(18-26(25)30-2)20-28-15-13-27(14-16-28)19-21-7-6-10-24(17-21)31-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19-20H2,1-2H3

InChI Key

IMRBUBWMVRAHQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sigma Receptor Ligands

  • SA-4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine):
    • Shares the 3,4-dimethoxyphenyl group but uses ethyl and propyl linkers instead of benzyl groups.
    • Demonstrated sigma-1 receptor agonism, blocking cocaine-induced hyperactivity in preclinical models .
    • The target compound’s rigid benzyl groups may enhance receptor selectivity but reduce metabolic stability compared to SA-4503’s alkyl chains .

Antihistamines

  • Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine): Contains a chlorophenyl-benzyl group and a 3-methylbenzyl substituent. Acts as an H1 antagonist with antiemetic properties, structurally diverging from the target compound’s dimethoxy and phenoxy motifs .

Structural Analogues with Modified Aromatic Groups

Compound Name Substituent R1 Substituent R2 Key Properties/Applications Reference
Target Compound 3,4-Dimethoxyphenylmethyl 3-Phenoxyphenylmethyl Potential sigma receptor ligand
SA-4503 3,4-Dimethoxyphenethyl 3-Phenylpropyl Sigma-1 agonist, antidepressant
11c () tert-Butyl 3,4-Dimethoxyphenyltriazolyl Antitumor (diketopiperazine core)
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl Psychoactive analogue
Buclizine 4-Chlorophenyl-benzyl 4-tert-Butylbenzyl Antihistamine, antiemetic

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy groups (electron-donating) in the target compound contrast with trifluoromethyl (electron-withdrawing) substituents in analogues like 1-(3-trifluoromethylphenyl)piperazine, which may alter receptor binding kinetics .

Physicochemical Properties

Property Target Compound SA-4503 Meclizine 11c ()
Molecular Weight ~454.5 g/mol ~410.5 ~391.9 ~503.5
LogP (Predicted) ~4.2 ~3.8 ~5.1 ~3.5
Key Substituents Benzyl, phenoxy Alkyl Chlorophenyl Triazolyl
  • Meclizine’s chlorophenyl group contributes to its high logP, aligning with its antihistamine activity .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a compound belonging to the piperazine class, characterized by its unique structural features that include a piperazine ring substituted with two distinct aromatic groups. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly as modulators of neurotransmitter systems. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O3
  • Molecular Weight : 398.46 g/mol
  • Structural Features :
    • Piperazine ring
    • 3,4-Dimethoxyphenyl group
    • 3-Phenoxyphenyl group

The presence of these substituents suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activity Overview

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has been investigated for several biological activities:

Neurotransmitter Modulation

Research indicates that piperazine derivatives can influence neurotransmitter systems. The specific interactions of this compound with serotonin and dopamine receptors have been a focal point for understanding its pharmacological profile.

Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar piperazine structures exhibit antidepressant and anxiolytic effects. For instance, derivatives have been tested in animal models demonstrating significant reductions in anxiety-like behaviors and depressive symptoms.

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of various piperazine derivatives, including 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine. The findings suggested that this compound exhibited moderate affinity for serotonin receptors, which may contribute to its potential antidepressant effects.

Study 2: Toxicology Assessment

In a toxicological assessment, the compound was administered to rodents to evaluate its safety profile. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityReference
1-(4-Fluorophenyl)-4-(3-methoxybenzyl)piperazineFluorophenyl substitutionEnhanced receptor affinity
1-(3,5-Dimethoxyphenyl)-4-(2,3-dimethylphenyl)piperazineDimethoxy substitutionAntidepressant activity
1-(Phenylethynyl)-4-(morpholinomethyl)piperazineMorpholine additionDiverse pharmacological profile

This table illustrates how variations in substituents can influence biological activity and specificity for particular targets within the body.

The proposed mechanism of action for 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves modulation of neurotransmitter systems. It is hypothesized that the compound may act as a partial agonist at serotonin receptors, which could explain its potential antidepressant effects. Further studies are necessary to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via sequential alkylation of the piperazine core. For example, the 3,4-dimethoxyphenylmethyl group is introduced using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by coupling the 3-phenoxyphenylmethyl moiety via nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for optimal reactivity), and stoichiometric control to prevent over-alkylation .
  • Critical Parameters : Use of Pd/C catalysts for hydrogenation steps (if intermediates require reduction) and purification via column chromatography with silica gel (eluent: EtOAc/hexane gradients) .

Q. How is the compound purified post-synthesis, and which analytical techniques confirm its structural integrity?

  • Purification : Flash chromatography (silica gel, gradient elution) is standard. Recrystallization from ethanol/water mixtures improves purity for crystalline forms .
  • Characterization :

  • NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic regions (δ 6.5–7.5 ppm) confirm substituent integration .
  • HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid), with ESI-MS verifying molecular ion peaks .

Q. What in vitro assays are typically used for initial biological screening of this compound?

  • Primary Screens :

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using transfected HEK293 cells. IC₅₀ values are calculated via competitive binding curves .
  • Cytotoxicity : MTT assays in neuronal (SH-SY5Y) or cancer cell lines (e.g., MCF-7) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when scaling up syntheses?

  • Strategies :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic alkylation steps, reducing side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for steps like benzylation, improving yield by 15–20% .
    • Catalyst Screening : Testing alternative catalysts (e.g., NiCl₂ vs. Pd/C) for hydrogenation steps to minimize metal leaching .

Q. How should contradictory data regarding the compound’s binding affinity to serotonin receptors be resolved?

  • Approach :

  • Assay Standardization : Validate protocols using reference ligands (e.g., ketanserin for 5-HT₂A) across labs to control for batch-to-batch variability .
  • Orthogonal Techniques : Compare radioligand data with functional assays (e.g., calcium flux in GPCR-engineered cells) to distinguish binding vs. activation .

Q. What computational methods predict the compound’s interaction with dopamine receptors, and how reliable are these models?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Models ligand-receptor interactions using crystal structures (e.g., D3 receptor PDB: 3PBL). Focus on piperazine nitrogen interactions with Asp110<sup>3.32</sup> .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates reliable poses .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from binding assays .

Q. What strategies are effective in modifying the compound’s substituents to enhance selectivity for specific biological targets?

  • SAR Insights :

Substituent ModificationImpact on Activity
3,4-Dimethoxy → 3,4,5-Trimethoxy Increased serotonin receptor affinity (IC₅₀ ↓ 30%) due to enhanced H-bonding
Phenoxy → Fluorophenoxy Improved blood-brain barrier penetration (logP ↑ 0.5) for CNS targets
  • Methodology : Parallel synthesis of analogs via Ugi-4CR or Suzuki-Miyaura cross-coupling to diversify substituents .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported IC₅₀ values for 5-HT₂A binding (10 nM vs. 250 nM) may arise from:
    • Receptor Source : Recombinant vs. native tissue receptors (e.g., rat cortical membranes) exhibit differing glycosylation patterns .
    • Ligand Purity : Impurities >5% (e.g., de-methylated byproducts) skew competition assays. Validate via LC-MS before testing .

Safety and Handling

  • Lab Protocols :
    • Use nitrile gloves and fume hoods during synthesis; compound may cause skin/eye irritation (GHS Category 2) .
    • Store under argon at -20°C to prevent oxidation of methoxy groups .

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